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For Researchers, Scientists, and Drug Development Professionals

NUC-3373, a novel phosphoramidate transformation of 5-fluorodeoxyuridine (FUDR), has been

developed to overcome the limitations of the widely used chemotherapy agent 5-fluorouracil (5-

FU). This guide provides a comprehensive comparison of NUC-3373 clinical trial data, offering

insights into its mechanism of action, safety profile, and efficacy in comparison to other cancer

therapies.

Mechanism of Action and Pharmacokinetic
Advantages
NUC-3373 is designed for more efficient conversion into the active anti-cancer metabolite,

fluorodeoxyuridine monophosphate (FUDR-MP), a potent inhibitor of thymidylate synthase

(TS).[1][2] TS is a critical enzyme for DNA synthesis and repair, and its inhibition leads to DNA

damage and cancer cell death.[1] Unlike 5-FU, NUC-3373's design bypasses the resistance

mechanisms associated with transport, activation, and breakdown of 5-FU.[3]

Preclinical studies in human colorectal cancer cell lines have demonstrated that NUC-3373

generates significantly higher intracellular levels of FUDR-MP compared to 5-FU, leading to

more potent and sustained TS inhibition.[2][4] This enhanced intracellular concentration of the

active metabolite is a key differentiator from 5-FU.[2] Furthermore, NUC-3373 reduces the

generation of toxic metabolites such as FUTP and FBAL, which are associated with common 5-

FU-related toxicities.[3][5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b609681?utm_src=pdf-interest
https://www.nucana.com/nuc3373.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10156769/
https://www.nucana.com/nuc3373.html
https://ascopubs.org/doi/10.1200/JCO.2021.39.3_suppl.93
https://pmc.ncbi.nlm.nih.gov/articles/PMC10156769/
https://aacrjournals.org/mct/article/20/12_Supplement/P025/676023/Abstract-P025-NUC-3373-is-a-more-potent-inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC10156769/
https://ascopubs.org/doi/10.1200/JCO.2021.39.3_suppl.93
https://www.researchgate.net/profile/Janet-Graham/publication/354749353_475P_A_phase_Ib_study_of_NUC-3373_a_targeted_inhibitor_of_thymidylate_synthase_in_combination_with_standard_therapies_in_patients_with_advanced_colorectal_cancer_NuTide302/links/632e129d694dbe4bf4b7d90c/475P-A-phase-Ib-study-of-NUC-3373-a-targeted-inhibitor-of-thymidylate-synthase-in-combination-with-standard-therapies-in-patients-with-advanced-colorectal-cancer-NuTide302.pdf?origin=scientificContributions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


One of the significant advantages of NUC-3373 is its improved pharmacokinetic profile. It has a

longer plasma half-life of approximately 10 hours compared to 8-14 minutes for 5-FU.[1][3] This

allows for a much shorter infusion time of 2 hours, compared to the 46-hour infusion often

required for 5-FU.[1][2]
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Caption: Intracellular activation of NUC-3373 and its inhibitory effect on the DNA synthesis

pathway.

Clinical Trial Data Summary
NUC-3373 has been evaluated in several clinical trials, both as a monotherapy and in

combination with other anti-cancer agents. The following tables summarize the key findings

from these studies.

Table 1: NUC-3373 Monotherapy (NuTide:301)
Parameter Details

Study Design Phase I, open-label, dose-escalation study.[6]

Patient Population

59 patients with advanced solid tumors

refractory to standard therapy.[6] A median of 3

prior lines of treatment had been received, and

74% were previously exposed to

fluoropyrimidines.[6]

Dosing
Intravenous infusion on Days 1, 8, 15, and 22 or

Days 1 and 15 of 28-day cycles.[6]

Maximum Tolerated Dose (MTD) /

Recommended Phase II Dose (RP2D)
2500 mg/m² weekly.[6]

Efficacy
Best overall response was stable disease with

prolonged progression-free survival.[6]

Safety

Well-tolerated in a heavily pre-treated

population.[6] The most common Grade 3

treatment-related adverse event was raised

transaminases, occurring in less than 10% of

patients.[6] Four dose-limiting toxicities were

observed: two Grade 3 transaminitis, one Grade

2 headache, and one Grade 3 transient

hypotension.[6]
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Table 2: NUC-3373 in Combination with Standard
Therapies in Colorectal Cancer (NuTide:302)

Parameter Details

Study Design

Phase Ib, 3-part study in patients with advanced

colorectal cancer (CRC) who have relapsed

after ≥2 prior lines of fluoropyrimidine-containing

therapies.[3]

Treatment Arms

Part 1: NUC-3373 with or without leucovorin

(LV).[3] Part 2: NUC-3373 + LV with either

oxaliplatin (NUFOX) or irinotecan (NUFIRI).[3]

Part 3: NUFOX or NUFIRI in combination with

biologics targeting VEGF and EGFR pathways.

[3]

Patient Population 36 patients treated in Part 1.[3]

Efficacy

Clinical activity observed, including tumor

shrinkage and disease stabilization for up to 5

months in heavily pre-treated patients.[3] One

fluoropyrimidine-refractory patient had a 28%

reduction in target lesions and stable disease for

5 months.[3] In second-line CRC patients

receiving NUFIRI-bevacizumab or NUFOX-

bevacizumab, promising anti-tumor activity was

seen, with several patients achieving longer

progression-free survival compared to their first-

line 5-FU-based therapy.

Safety

Favorable safety profile. No neutropenia or

hand-foot syndrome of any grade, and no

diarrhea or mucositis above Grade 2 was

observed.[3]

Table 3: NUC-3373 in Combination with Pembrolizumab
or Docetaxel (NuTide:303)
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Parameter Details

Study Design Phase 1b/2 modular study.[7]

Treatment Arms

Module 1: NUC-3373 + pembrolizumab in

patients with advanced solid tumors who had

exhausted standard treatment options and were

previously treated with PD-1 inhibitors. Module

2: NUC-3373 + docetaxel in patients with lung

cancer.

Patient Population Module 1: 12 patients.

Efficacy (Module 1)

Objective response rate of 22% and a disease

control rate of 67% in the efficacy evaluable

population.[8] A patient with urothelial bladder

cancer had a 100% reduction in target lesion

size and remained on treatment for over 15

months. A patient with metastatic melanoma

resistant to prior pembrolizumab had an 81%

reduction in target lesions and remained

progression-free at 23 months.

Safety (Module 1) The combination was generally well-tolerated.

Table 4: Discontinued Study - NUC-3373 in Second-Line
Colorectal Cancer (NuTide:323)
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Parameter Details

Study Design
Phase 2, open-label, randomized dose/schedule

optimization study.[9]

Treatment Arms

NUC-3373 + leucovorin + irinotecan +

bevacizumab (once-weekly or twice-weekly

NUC-3373 schedule) vs. FOLFIRI +

bevacizumab.[9]

Patient Population
Patients with unresectable metastatic colorectal

cancer.[9]

Outcome

The study was discontinued following a

preplanned analysis, as the combination was

not likely to meet the primary endpoint of

progression-free survival.[9]

Safety

The regimen displayed a favorable safety

profile, with only 12 out of 175 patients

discontinuing treatment due to adverse effects.

[9]

Experimental Protocols
In Vitro Comparison of NUC-3373 and 5-FU
The in vitro studies aimed to elucidate the cellular and molecular mechanisms of NUC-3373

compared to 5-FU.[2]

Cell Lines: Human colorectal cancer cell lines HCT116 and SW480 were utilized.[2][10]

Treatment: Cells were treated with sub-IC50 doses of NUC-3373 or 5-FU.[2][10]

Analysis:

Intracellular Activation: Measured by liquid chromatography-mass spectrometry (LC-MS)

to quantify the levels of FUDR-MP and other metabolites.[2][10]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.onclive.com/view/nutide-323-study-of-nuc-3373-regimen-in-second-line-crc-is-discontinued
https://www.onclive.com/view/nutide-323-study-of-nuc-3373-regimen-in-second-line-crc-is-discontinued
https://www.onclive.com/view/nutide-323-study-of-nuc-3373-regimen-in-second-line-crc-is-discontinued
https://www.onclive.com/view/nutide-323-study-of-nuc-3373-regimen-in-second-line-crc-is-discontinued
https://www.onclive.com/view/nutide-323-study-of-nuc-3373-regimen-in-second-line-crc-is-discontinued
https://pmc.ncbi.nlm.nih.gov/articles/PMC10156769/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10156769/
https://pubmed.ncbi.nlm.nih.gov/37000221/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10156769/
https://pubmed.ncbi.nlm.nih.gov/37000221/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10156769/
https://pubmed.ncbi.nlm.nih.gov/37000221/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thymidylate Synthase (TS) Inhibition: Western blot was performed to determine the

binding of FUDR-MP to TS.[2][10]

DNA Damage: Assessed by western blot.[2][10]

Cell Cycle Analysis: Performed using flow cytometry.[4]

Rescue Experiments: The cytotoxicity of NUC-3373 and 5-FU was assessed with the

concurrent addition of exogenous thymidine or uridine.[2][10]

The results confirmed that NUC-3373 generates more FUDR-MP, leading to more potent TS

inhibition and DNA damage compared to 5-FU.[2][10] The cytotoxic effects of NUC-3373 were

rescued by thymidine, supporting its primary mechanism of DNA-directed damage, while 5-FU

cytotoxicity was reversed by uridine, consistent with its RNA-related toxicities.[2][10]

Experimental Workflow

In Vitro Comparative Experimental Workflow: NUC-3373 vs. 5-FU
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Caption: Workflow for the in vitro comparison of NUC-3373 and 5-FU in colorectal cancer cell

lines.

Immunomodulatory Effects
Beyond its direct cytotoxic effects, NUC-3373 has been shown to have immunomodulatory

properties.[1] It can increase the expression of MHC Class 2 molecules and lead to the release

of damage-associated molecular patterns (DAMPs) such as calreticulin (CRT), high mobility

group box 1 (HMGB1), and ATP in cancer cells.[1] These effects can potentiate an immune

response against the tumor.[1] Preclinical data also indicate that NUC-3373 enhances the

activation of natural killer (NK) cells and, in combination with a PD-1 inhibitor, enhances tumor

cell death by activating lymphocytes.

Logical Relationship of NUC-3373's Advantages
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Caption: The relationship between NUC-3373's design and its potential clinical benefits over 5-

FU.

Conclusion
NUC-3373 represents a promising evolution of fluoropyrimidine-based chemotherapy. Its

design as a phosphoramidate ProTide of FUDR leads to a more efficient generation of the

active anti-cancer metabolite FUDR-MP, resulting in more potent thymidylate synthase

inhibition. This, combined with a reduction in toxic metabolites, contributes to a more favorable

safety profile and a more convenient administration schedule compared to 5-FU. Clinical data,

particularly in combination with other agents, have shown encouraging signals of anti-cancer

activity in heavily pre-treated patient populations. While the discontinuation of the NuTide:323

study highlights the challenges in developing new therapies for complex diseases like

colorectal cancer, ongoing studies continue to explore the potential of NUC-3373 in various

cancer types and therapeutic combinations. The immunomodulatory properties of NUC-3373

further broaden its potential clinical utility, particularly in the context of immuno-oncology.

Continued research is warranted to fully define the role of NUC-3373 in the evolving landscape

of cancer treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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